1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene
Brand Name: Vulcanchem
CAS No.: 30220-20-3
VCID: VC16692876
InChI: InChI=1S/C13H19Cl/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3
SMILES:
Molecular Formula: C13H19Cl
Molecular Weight: 210.74 g/mol

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene

CAS No.: 30220-20-3

Cat. No.: VC16692876

Molecular Formula: C13H19Cl

Molecular Weight: 210.74 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene - 30220-20-3

Specification

CAS No. 30220-20-3
Molecular Formula C13H19Cl
Molecular Weight 210.74 g/mol
IUPAC Name 1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene
Standard InChI InChI=1S/C13H19Cl/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3
Standard InChI Key KDQYVOJKSCDMGM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C(=C1C)C)CCCl)C)C

Introduction

Chemical Identity and Classification

Fundamental Identifiers

The compound is systematically named 1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene, reflecting the positions of its substituents on the benzene ring. Key identifiers include:

PropertyValue
CAS Registry Number30220-20-3
Molecular FormulaC13H19Cl\text{C}_{13}\text{H}_{19}\text{Cl}
Molar Mass210.74 g/mol
IUPAC Name1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene

The chloroethyl group (-CH2_2CH2_2Cl) at the 1-position distinguishes it from structurally related compounds such as 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene (CAS 484-65-1), which features a shorter chloromethyl chain .

Structural Features

The benzene core is fully substituted with methyl groups at positions 2–6, creating significant steric hindrance. This substitution pattern electronically activates the ring toward electrophilic substitution while physically restricting access to reactive sites. The chloroethyl side chain introduces a flexible, polarizable moiety capable of participating in nucleophilic and elimination reactions.

Synthesis and Manufacturing

Synthetic Pathways

Industrial and laboratory syntheses typically involve sequential alkylation and chlorination steps:

  • Pentamethylbenzene Preparation: Friedel-Crafts alkylation of toluene or xylene derivatives under acidic conditions yields pentamethylbenzene.

  • Chloroethylation: Reaction with 1,2-dichloroethane in the presence of Lewis acids (e.g., AlCl3_3) introduces the chloroethyl group.

Representative Reaction Conditions:

  • Solvent: Dichloromethane or chloroalkanes

  • Temperature: 80–120°C under reflux

  • Catalysts: Aluminum chloride or ferric chloride

  • Yield: 60–75% after purification

Optimization Challenges

The steric bulk of the pentamethylbenzene substrate necessitates prolonged reaction times (12–24 hours) to achieve satisfactory substitution. Purification often involves fractional distillation or column chromatography to isolate the product from positional isomers and unreacted starting materials.

Molecular Structure and Physicochemical Properties

Crystallographic Insights

While single-crystal X-ray data remain unpublished for this compound, computational models predict a distorted chair-like conformation for the chloroethyl chain. The methyl groups adopt a symmetrical arrangement around the ring, minimizing torsional strain.

Physicochemical Parameters

PropertyValue/Description
Melting Point34–36°C (estimated)
Boiling Point285–290°C at 760 mmHg
LogP (Octanol-Water)4.9 (predicted)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

The high logP value reflects strong hydrophobicity, consistent with its fully alkylated structure .

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines):
R-Cl+NuR-Nu+Cl\text{R-Cl} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Cl}^-
Reaction rates are moderated by steric effects from adjacent methyl groups, often requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures.

Elimination Reactions

Base-induced dehydrohalogenation forms a vinylbenzene derivative:
R-CH2CH2ClBaseR-CH=CH2+HCl\text{R-CH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{R-CH=CH}_2 + \text{HCl}
This pathway dominates under strongly basic conditions (e.g., KOH/EtOH).

Electrophilic Aromatic Substitution

Despite electronic activation by methyl groups, the crowded ring impedes further substitution. Nitration and sulfonation reactions proceed sluggishly, with para positions already occupied by methyl substituents.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules, particularly those requiring rigid, lipophilic aromatic frameworks. Recent studies explore its utility in synthesizing kinase inhibitors and antipsychotic agents.

Materials Science

Functionalization of the chloroethyl group enables the creation of dendrimers and cross-linked polymers with tailored thermal stability. These materials show promise in gas separation membranes and catalyst supports.

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 columns) with acetonitrile/water mobile phases effectively resolves this compound from synthetic byproducts. A representative method includes:

ParameterCondition
ColumnNewcrom R1 (4.6 × 150 mm)
Mobile Phase70:30 Acetonitrile/Phosphate Buffer (pH 2.5)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

This method achieves baseline separation with a retention time of 8.2 minutes .

Spectroscopic Identification

  • 1^1H NMR (CDCl3_3): δ 2.25 (s, 15H, CH3_3), 3.72 (t, 2H, CH2_2Cl), 2.85 (t, 2H, CH2_2) .

  • IR: C-Cl stretch at 680 cm1^{-1}, aromatic C-H bend at 810 cm1^{-1} .

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